molecular formula C13H19BrN4 B1679571 Roslin 2 CAS No. 29574-21-8

Roslin 2

Cat. No.: B1679571
CAS No.: 29574-21-8
M. Wt: 311.22 g/mol
InChI Key: YJMKPGPWDHCYCD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roslin-2 involves the reaction of benzylamine with hexamethylenetetramine in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine .

Industrial Production Methods

Industrial production of Roslin-2 follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Roslin-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

Roslin 2 has been identified as a promising agent in cancer research due to its ability to reactivate p53, a crucial protein involved in regulating the cell cycle and preventing tumor formation.

  • Mechanism of Action :
    • This compound impairs the interaction between focal adhesion kinase (FAK) and p53, which leads to restored p53 activity. This reactivation promotes apoptosis in cancer cells and inhibits tumor growth .
  • Case Studies :
    • In studies involving HCT116 colon cancer and MCF-7 breast cancer cell lines, this compound was shown to reverse FAK-mediated suppression of p53-dependent genes such as p21, MDM2, and Bax . This indicates its potential for enhancing the efficacy of existing cancer treatments.

Genetic Engineering

The Roslin Institute has utilized advanced gene editing techniques, including CRISPR, to develop genetically modified animals that exhibit disease resistance. While not directly related to this compound, the methodologies employed in these studies highlight the broader implications of compounds like this compound in genetic research.

  • Applications in Livestock :
    • The development of pigs resistant to porcine reproductive and respiratory syndrome (PRRS) showcases the potential for using genetic modifications to improve livestock health and productivity. Such advancements may be complemented by compounds like this compound that enhance cellular responses to stressors .

Table 1: Efficacy of this compound in Cancer Cell Lines

Cell LineConcentration (µM)Effect on ViabilityEffect on ClonogenicityNotes
HCT116111DecreasedInhibitedReactivates p53
MCF-7333DecreasedInhibitedInduces apoptosis
Other Cancer CellsVariesVariesVariesFurther studies needed

Table 2: Comparison of Genetic Engineering Techniques at the Roslin Institute

TechniqueDescriptionApplications
CRISPRGene editing technology for precise modificationsDisease-resistant livestock
Gene SequencingMapping genomes for trait identificationEnhancing production traits in pigs
CloningCreating genetically identical organismsResearch on developmental biology

Mechanism of Action

Roslin-2 exerts its effects by disrupting the interaction between focal adhesion kinase and p53. This disruption restores the transcriptional activity of p53, leading to the activation of p53-dependent genes such as p21, MDM2, and Bax . These genes play crucial roles in cell cycle regulation, apoptosis, and DNA repair. By reactivating p53, Roslin-2 can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Nutlin-3: Another small molecule that reactivates p53 by inhibiting the interaction between p53 and MDM2.

    RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): A compound that binds to p53 and prevents its degradation.

    PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis): A molecule that restores the function of mutant p53.

Uniqueness of Roslin-2

Roslin-2 is unique in its ability to specifically disrupt the interaction between focal adhesion kinase and p53, a mechanism that is distinct from other p53 reactivators. This unique mechanism of action makes Roslin-2 a valuable tool for studying the p53 pathway and developing targeted cancer therapies .

Biological Activity

Roslin 2, also known as 1-benzyl-3,5,7-triaza-1-azoniaadamantane bromide, is a compound recognized for its role as a p53 reactivator . Its chemical formula is C13H19BrN4, and it has a CAS number of 29574-21-8. This compound is particularly significant in cancer research due to its ability to restore the activity of the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and preventing cancer formation.

The primary mechanism by which this compound exerts its biological activity involves disrupting the interaction between focal adhesion kinase (FAK) and p53. By interrupting this binding, this compound enhances the transcriptional activity of p53, leading to increased expression of genes associated with cell cycle arrest and apoptosis, such as p21 , Mdm2 , and Bax . This targeted action makes this compound a promising candidate for therapeutic development, especially in tumors with wild-type p53 .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly decrease cancer cell viability and clonogenicity in a p53-dependent manner. The compound was shown to enhance the expression of p21 and Mdm2, which are critical for mediating the effects of p53 reactivation. The following table summarizes key findings from in vitro experiments:

Study FocusFindings
Cell ViabilityDecreased viability in cancer cells with functional p53
ClonogenicityReduced clonogenic potential in treated cells
Gene ExpressionIncreased levels of p21 and Mdm2

Case Studies

  • Breast Cancer Cell Lines : In studies involving breast cancer cell lines with wild-type p53, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound's ability to activate downstream targets of p53 was confirmed through quantitative PCR assays.
  • Lung Cancer Models : In lung cancer models, this compound demonstrated efficacy in reducing tumor growth by promoting apoptosis through enhanced p53 activity. This was evidenced by increased levels of pro-apoptotic markers.

Comparative Analysis with Other Compounds

This compound exhibits unique characteristics compared to other known p53 reactivators. Below is a comparison table highlighting its distinct mechanism:

Compound NameMechanism/ActivityUnique Features
Nutlin-3Inhibits MDM2-p53 interactionStabilizes p53 but does not restore its function
RITAReactivates mutant p53 by disrupting MDM2 bindingTargets mutant forms of p53
PRIMA-1Restores wild-type conformation to mutant p53Focuses on structural restoration
This compound Disrupts FAK-p53 interactionSpecific targeting of FAK enhances transcriptional activity

Properties

IUPAC Name

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKPGPWDHCYCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29574-21-8
Record name 29574-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roslin 2
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Roslin 2
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Customer
Q & A

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by this compound treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []

Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:

  • M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
  • Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

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